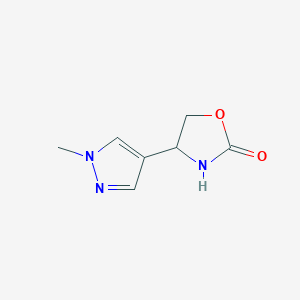

4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C7H9N3O2 |

|---|---|

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

4-(1-methylpyrazol-4-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H9N3O2/c1-10-3-5(2-8-10)6-4-12-7(11)9-6/h2-3,6H,4H2,1H3,(H,9,11) |

InChI-Schlüssel |

YORRRAXPLMSHBV-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C=N1)C2COC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one

General Synthetic Strategy

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one generally involves the cyclization of suitable precursors containing the pyrazole ring and a functional group amenable to ring closure forming the oxazolidinone. A common approach is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives with an appropriate amine under dehydrating or catalytic conditions to promote cyclization into the oxazolidinone ring system.

Specific Synthetic Routes

Cyclization via Amide Formation and Ring Closure

- Starting Materials: 1-methyl-1H-pyrazole-4-carboxylic acid or its halogenated derivatives.

- Reagents: Amino alcohols or amines that can form the oxazolidinone ring upon cyclization.

- Conditions: Use of dehydrating agents or catalysts such as copper(I) iodide (CuI) with bases like potassium carbonate (K2CO3) in solvents such as 1,4-dioxane.

- Procedure: The reaction is typically carried out under reflux conditions (e.g., 85–110 °C) under an inert nitrogen atmosphere for 12–24 hours to ensure completion.

Example: Cu-catalyzed amidation of halogenated pyrazole derivatives with amino alcohols to afford the oxazolidinone ring, followed by purification via silica gel chromatography.

Pd-Catalyzed Cross-Coupling Followed by Cyclization

- Starting Materials: Halogenated oxazolidinone precursors and boronic acid derivatives of 1-methyl-pyrazole.

- Catalysts: Palladium complexes such as Pd(dppf)Cl2.

- Conditions: Reaction in a mixture of solvents like 1,4-dioxane and aqueous bicarbonate at elevated temperature (~85 °C) under nitrogen atmosphere.

- Outcome: Formation of the pyrazole-substituted oxazolidinone by Suzuki-Miyaura cross-coupling, followed by ring closure steps if necessary.

Industrial Scale Synthesis

Industrial methods optimize the above reactions to achieve high yields and purity. This involves:

- Use of catalysts to reduce reaction time and increase selectivity.

- Controlled reaction environments (temperature, atmosphere).

- Continuous flow or batch reactors to scale up synthesis.

- Purification steps such as recrystallization or chromatography adapted for large scale.

Reaction Conditions and Catalysts

| Parameter | Typical Condition/Agent | Notes |

|---|---|---|

| Catalyst | CuI (10 mol%), Pd(dppf)Cl2 | Cu-catalyzed amidation; Pd-catalyzed coupling |

| Base | K2CO3 (4 eq) | Neutralizes acids, promotes amidation |

| Solvent | 1,4-Dioxane, CH2Cl2 | High boiling point, good solubility |

| Temperature | Reflux (85–110 °C) | Ensures reaction completion |

| Atmosphere | Nitrogen | Prevents oxidation and moisture interference |

| Reaction Time | 12–24 hours | Depends on scale and reagents |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity |

Characterization Data Supporting Preparation

The synthesized 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one and related analogues are characterized by:

- NMR Spectroscopy: ^1H and ^13C NMR confirm the ring structure and substitution pattern.

- FT-IR Spectroscopy: Characteristic carbonyl stretch (~1680–1700 cm^-1) indicative of oxazolidinone ring.

- Mass Spectrometry (HRMS): Accurate mass confirms molecular formula.

- Melting Point: Provides purity and identity confirmation.

- Chromatography: Purity assessed by HPLC or TLC.

Example data for related compounds (imidazole analogues) show yields ranging from 43% to 97%, with clear NMR and IR data supporting successful synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield Range | Comments |

|---|---|---|---|---|---|

| Cu-Catalyzed Amidation | Halogenated pyrazole + amino alcohol | CuI + K2CO3 | Reflux in dioxane, 24 h | 43–92% | Mild, efficient, suitable for scale-up |

| Pd-Catalyzed Cross-Coupling | Halogenated oxazolidinone + pyrazole boronic acid | Pd(dppf)Cl2 | 85 °C, dioxane + K bicarbonate | ~24% | Enables diverse substitution patterns |

| Cyclization under Dehydrating Conditions | Pyrazole carboxylic acid + amine | Acid catalyst or dehydrating agent | Elevated temp, inert atmosphere | Variable | Classical approach, may require optimization |

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomer: 5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one

- Structure: The pyrazole group is attached at the 5-position of the oxazolidinone ring instead of the 4-position.

- Molecular Weight : Identical (167.17 g/mol) but with distinct spatial arrangement.

- Key Differences :

- Synthetic Accessibility : The 5-substituted isomer (CAS: 1492496-87-3) has been discontinued commercially, suggesting challenges in synthesis or stability compared to the 4-substituted analog .

- Reactivity : Positional isomerism may influence hydrogen-bonding interactions or steric effects in biological targets.

Alkyl-Substituted Oxazolidinones: 4-(Pentan-2-yl)oxazolidin-2-one

- Structure : A pentan-2-yl group replaces the pyrazole moiety.

- Key Differences: Polarity: The aliphatic chain reduces polarity, likely decreasing solubility in aqueous media compared to the pyrazole-containing compound.

Aromatic-Substituted Oxazolidinones: (S)-4-(4-Nitrobenzyl)oxazolidin-2-one

- Structure : A nitrobenzyl group at the 4-position, with stereospecificity (S-configuration).

- Key Differences: Electronic Effects: The nitro group introduces strong electron-withdrawing properties, enhancing reactivity in reduction or nucleophilic substitution reactions. Utility: Serves as an intermediate in pharmaceutical synthesis (e.g., reduced to an amino derivative for further functionalization) .

Pharmaceutical Analogs: Zolmitriptan

- Structure: (S)-4-((3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)methyl)oxazolidin-2-one.

- Key Differences: Bioactivity: Zolmitriptan’s indole and dimethylaminoethyl groups confer serotonin receptor agonism (used for migraines), highlighting how substituent choice dictates therapeutic action. Stereochemistry: The S-configuration is critical for binding efficacy, a factor that may also apply to chiral oxazolidinone derivatives .

Data Table: Comparative Analysis

*Estimated based on molecular formula.

Research Findings and Insights

- Synthetic Challenges : The discontinuation of 5-substituted and aliphatic analogs suggests that the 4-pyrazole derivative may offer superior synthetic feasibility or stability. Pyrazole’s aromaticity and hydrogen-bonding capacity enhance its utility in drug design .

- Bioactivity: Pyrazole-containing oxazolidinones are explored for kinase inhibition or antimicrobial activity, leveraging the heteroaromatic group’s ability to engage in π-π stacking or hydrogen bonding .

- Stereochemical Considerations : While Zolmitriptan’s efficacy depends on S-configuration, the target compound’s stereochemistry (if chiral) could similarly influence its bioactivity .

Biologische Aktivität

4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a pyrazole ring with an oxazolidinone moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 167.17 g/mol.

Research indicates that 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one exhibits biological activities primarily through its interactions with various molecular targets, including enzymes and receptors involved in disease processes. The compound's mechanism of action may involve:

- Hydrogen Bonding : The presence of the pyrazole ring allows for hydrogen bonding with biological molecules, enhancing binding affinity and specificity.

- Stability and Bioavailability : The oxazolidinone structure contributes to the stability of the compound, potentially improving its bioavailability in biological systems.

Therapeutic Applications

The compound has shown promise in several therapeutic areas, particularly:

- Infectious Diseases : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for treating bacterial infections.

- Cancer Treatment : Its ability to interact with specific molecular targets suggests potential applications in oncology, particularly in inhibiting tumor growth.

Research Findings

Several studies have explored the biological activity of 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one:

- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antibacterial effects against various strains of bacteria, indicating its potential as an antibiotic agent.

- Cytotoxicity : Research has indicated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the release of cytochrome c and activation of caspases, which are critical for programmed cell death.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, further supporting its therapeutic potential.

Comparative Analysis

To better understand the uniqueness of 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 1-Methyl-1H-pyrazole | Simple pyrazole without oxazolidinone | Lacks the oxazolidinone ring, limiting its applications. |

| 5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one | Contains a different position for the pyrazole ring | Different positioning may alter biological activity and efficacy. |

| 2-(1-Methyl-1H-pyrazol-4-yl)morpholine | Morpholine ring instead of an oxazolidinone | Different ring structure may significantly affect biological activity. |

Case Studies

Several case studies have highlighted the biological activity of 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one:

- Study on Antibacterial Properties : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus .

- Cytotoxicity Assessment : In another research article, the cytotoxic effects on human cancer cell lines were evaluated, showing that the compound induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one?

- Methodology : Iridium-catalyzed allylic amination is a key approach. For example, oxazolidin-2-ones can be synthesized using (E)-esters (e.g., ethyl 4-(tert-butoxycarbonyloxy)pent-2-enoate) and allylamine under dry, degassed dichloromethane with catalytic [Ir(cod)Cl]₂ and chiral ligands . Pd/C-catalyzed hydrogenation of structurally similar oxazolidinones (e.g., 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-aryl derivatives) can also yield reduced products, though side reactions like hemiaminal formation may occur under specific conditions .

Q. How is the crystal structure of 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one validated?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include data collection at low temperatures (100 K), structure solution via intrinsic phasing (SHELXT), and refinement with anisotropic displacement parameters. Hydrogen bonding networks and π-stacking interactions involving the pyrazole and oxazolidinone rings should be analyzed to confirm stereoelectronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to identify proton environments (e.g., methyl groups on pyrazole, oxazolidinone carbonyl).

- HRMS : High-resolution mass spectrometry to confirm molecular weight and fragmentation patterns.

- IR : Stretching frequencies for C=O (~1750 cm⁻¹) and N–H (~3300 cm⁻¹) in the oxazolidinone ring .

Advanced Research Questions

Q. How does the oxazolidin-2-one ring stability impact synthetic modifications?

- Methodology : The ring’s stability under basic/acidic conditions limits hydrolysis attempts. For instance, using Cs₂CO₃ to hydrolyze Boc-protected oxazolidin-2-ones may lead to decomposition rather than ring opening. Alternative protective groups (e.g., dibenzyl) are recommended to prevent undesired side reactions .

Q. What mechanistic insights explain the formation of fused heterocycles during reactions involving this compound?

- Methodology : Condensation with ketones (e.g., acetone) can form hemiaminal intermediates, which undergo cyclization to fused oxazine-oxazole rings. Computational studies (DFT) can model transition states, while X-ray crystallography confirms stereochemistry .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This predicts regioselectivity in reactions like Pd-catalyzed cross-couplings or Ir-catalyzed aminations .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

- Methodology : Chiral ligands (e.g., phosphoramidites) in Ir-catalyzed reactions improve enantiomeric excess (ee). However, steric hindrance from the 1-methylpyrazole group may reduce catalyst efficiency. Kinetic resolution or enzymatic methods (e.g., lipase-mediated acylations) are alternatives .

Q. How does substitution on the pyrazole ring influence biological activity?

- Methodology : Structure-activity relationship (SAR) studies comparing 1-methylpyrazole derivatives with other substituents (e.g., 3,5-dimethyl or halogenated pyrazoles) in kinase inhibition assays. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like JAK enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.